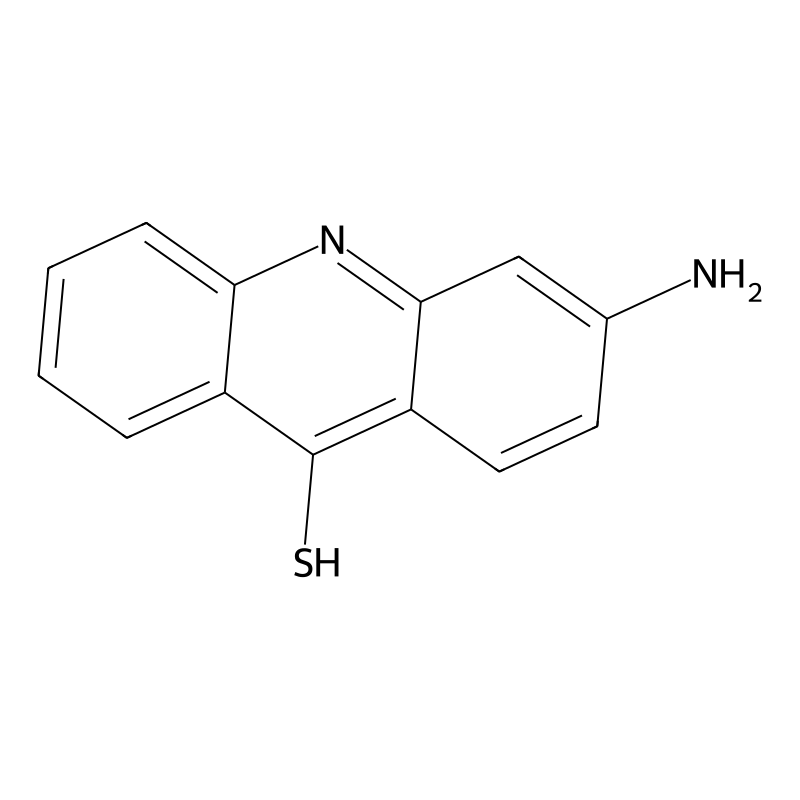

3-amino-10H-acridine-9-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thermally Activated Delayed Fluorescence (TADF) Materials

Specific Scientific Field: Material Science, specifically in the development of luminescent materials.

Summary of the Application: Acridin-9(10H)-one is used in the creation of a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), which is designed to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .

Methods of Application: The compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor .

Results or Outcomes: The compound shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9%. The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W −1 .

Deep-Blue TADF Emitters

Specific Scientific Field: Material Science, specifically in the development of deep-blue TADF emitters.

Summary of the Application: Acridin-9(10H)-one is used as an acceptor to construct a series of deep-blue TADF emitters .

Methods of Application: The peripheral groups on the carbazole ring are tuned to slightly increase the donor strength, which facilitates the multichannel reverse intersystem crossing (RISC) and realizes high kRISC values .

Results or Outcomes: The emitters exhibited external quantum efficiencies of 17.4% and 17.3% in doped organic light-emitting diodes (OLEDs) with CIE coordinates of (0.15, 0.11) and (0.15, 0.13), respectively .

Anti-Tumour Agent

Specific Scientific Field: Pharmacology, specifically in the development of anti-cancer drugs.

Summary of the Application: Acridine derivatives are being extensively researched as potential anti-cancer drugs. They are well-known for their high cytotoxic activity .

Methods of Application: The photocytotoxicity of propyl acridine acts against leukaemia cell lines, with C1748 being a promising anti-tumour drug against UDP-UGT’s . Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences .

Results or Outcomes: CK0403 is reported in breast cancer treatment and is more potent than CK0402 against estrogen receptor-negative HER2 . Acridine thiourea gold and acridinone derivatives act against cell lines such as MDA-MB-231, SK-BR-3, and MCF-7 .

Treatment for Alzheimer’s Disease

Specific Scientific Field: Neuropharmacology, specifically in the treatment of neurodegenerative diseases.

Summary of the Application: 9-amino-1,2,3,4-tetrahydroacridine, an acridine derivative, has shown promising effects against Alzheimer’s disease .

Methods of Application: The compound is used as a therapeutic agent for Alzheimer’s disease .

Results or Outcomes: The compound has shown promising effects in laboratory settings .

3-amino-10H-acridine-9-thione is a sulfur-containing heterocyclic compound with the molecular formula . This compound features an acridine core, which is a tricyclic aromatic structure known for its diverse biological activities. The presence of an amino group and a thione functional group contributes to its chemical reactivity and biological significance. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the context of cancer research and cell cycle regulation.

Research suggests that 3-ATA acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) []. CDKs are a family of enzymes that play a crucial role in cell cycle regulation. By inhibiting CDK4, 3-ATA might disrupt uncontrolled cell proliferation, making it a potential candidate for cancer treatment []. However, further investigation is needed to elucidate the detailed mechanism of action.

The chemical reactivity of 3-amino-10H-acridine-9-thione can be attributed to the amino and thione groups. Key reactions include:

- Nucleophilic Substitution: The thione group can undergo nucleophilic attack, allowing for the introduction of various substituents.

- Oxidation: The thione can be oxidized to form sulfoxides or sulfones, which may exhibit enhanced biological activity.

- Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or Schiff bases.

These reactions make 3-amino-10H-acridine-9-thione a versatile intermediate in organic synthesis.

3-amino-10H-acridine-9-thione has garnered attention for its biological properties, particularly in oncology. Research indicates that it acts as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapeutics . Additionally, its structural similarity to other acridine derivatives allows it to intercalate DNA, further contributing to its anticancer activity.

Several methods have been developed for synthesizing 3-amino-10H-acridine-9-thione:

- One-Pot Synthesis: A common approach involves the reaction of 2-aminoacridine with carbon disulfide followed by hydrolysis. This method is efficient and yields high purity.

- Cyclization Reactions: Starting from substituted anilines, cyclization with appropriate reagents can yield 3-amino-10H-acridine-9-thione through multi-step synthetic routes.

- Modification of Existing Acridine Derivatives: Existing acridine compounds can be modified via substitution reactions to introduce the thione functionality.

These methods highlight the compound's synthetic accessibility and versatility.

3-amino-10H-acridine-9-thione has several notable applications:

- Medicinal Chemistry: Its role as a cyclin-dependent kinase inhibitor positions it as a candidate for developing anticancer agents.

- Biochemical Research: As a model compound, it aids in studying kinase inhibition mechanisms and cell cycle dynamics.

- Dyes and Pigments: Due to its chromophoric properties, it may find applications in dye chemistry.

Studies on the interactions of 3-amino-10H-acridine-9-thione with biomolecules have revealed its potential as a DNA intercalator. This interaction can disrupt DNA replication and transcription processes, contributing to its anticancer properties . Furthermore, research indicates that the compound may interact with various proteins involved in cell signaling pathways, enhancing its therapeutic potential.

Several compounds share structural similarities with 3-amino-10H-acridine-9-thione, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 9-Aminoacridine | Acridine derivative | Antimicrobial and anticancer properties |

| 3-Amino-9-(diethylaminoethylthio)acridine | Thioacridine derivative | Potential anticancer activity |

| 3-Aminoacridinethione | Thio-substituted acridine | Antiviral properties |

Uniqueness: The presence of both amino and thione groups in 3-amino-10H-acridine-9-thione distinguishes it from other acridine derivatives. This unique functionalization enhances its reactivity and biological activity, particularly in inhibiting cyclin-dependent kinases.